molecular formula C13H17NO2 B11884145 (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol

(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol

Cat. No.: B11884145
M. Wt: 219.28 g/mol
InChI Key: MCXORQSVXQINDM-UHFFFAOYSA-N
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Description

(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol is a spirocyclic indoline-pyran hybrid compound featuring a methanol (-CH2OH) substituent at the 5-position of the pyran ring. Its core structure comprises a bicyclic system where an indoline moiety (a benzene fused with a pyrrolidine ring) is connected via a spiro carbon to a tetrahydropyran ring. This compound is of interest in medicinal and synthetic chemistry due to the structural complexity of spiro systems, which often confer unique physicochemical and biological properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,4'-oxane]-5-ylmethanol

InChI

InChI=1S/C13H17NO2/c15-8-10-1-2-12-11(7-10)13(9-14-12)3-5-16-6-4-13/h1-2,7,14-15H,3-6,8-9H2

InChI Key

MCXORQSVXQINDM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)CO

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Spiroannulation

A widely adopted method involves the condensation of indoline derivatives with tetrahydropyran precursors under acidic conditions. For example, heating 5-methoxytryptamine with 4-piperidone hydrochloride in glacial acetic acid at 100°C for 16 hours induces spirocyclization, yielding the spiro[indoline-3,4'-pyran] core. Subsequent reduction or functionalization introduces the hydroxymethyl group.

Key Conditions :

  • Catalyst : Glacial acetic acid

  • Temperature : 100°C

  • Yield : 54% (isolated after neutralization and filtration).

Copper-Catalyzed Domino Coupling

Copper-mediated domino coupling reactions enable efficient spirocycle formation. A reported protocol reacts ethyl cyanoacetate with isatin derivatives in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMF at 80°C. The spiro[indoline-3,4'-pyran] intermediate undergoes borohydride reduction to install the hydroxymethyl group.

Optimized Parameters :

  • Catalyst : CuI/1,10-phenanthroline

  • Solvent : DMF

  • Reduction Agent : NaBH4

  • Overall Yield : 68%.

Multi-Component Reaction (MCR) Strategies

DABCO-Catalyzed Three-Component Condensation

A one-pot MCR using isatin, kojic acid, and malononitrile in methanol with DABCO (20 mol%) at reflux produces 2'-amino-6'-(hydroxymethyl)spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones. The hydroxymethyl group arises from kojic acid’s inherent structure.

Reaction Profile :

ParameterValue
CatalystDABCO (20 mol%)
SolventMethanol
TemperatureReflux (65°C)
Time12 hours
Yield70–85%

This method avoids chromatographic purification, favoring recrystallization from ethanol.

Catalyst-Free Ethanol-Water Synthesis

Eco-friendly protocols eliminate catalysts by employing ethanol-water (3:1) under reflux. Isatin, ethyl acetoacetate, and malononitrile react to form spirooxindole-pyran intermediates, which are hydrolyzed to the methanol derivative.

Advantages :

  • Solvent System : Ethanol-water (benign, recyclable)

  • Yield : 78–82%

  • Purity : >95% (by HPLC).

Reduction of Spirocarbonyl Precursors

Lithium Aluminum Hydride (LiAlH4) Reduction

Reduction of spiro[indoline-3,4'-pyran]-5-carboxylate esters with LiAlH4 in THF at 0°C selectively yields the hydroxymethyl derivative. For instance, ethyl 2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylate treated with LiAlH4 (2 equiv.) affords (2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol in 89% yield.

Critical Steps :

  • Quenching with ethyl acetate and aqueous NaOH prevents over-reduction.

  • Purification via silica gel chromatography (hexane/ethyl acetate).

Sodium Borohydride (NaBH4) in Methanol

Milder reduction using NaBH4 (4 equiv.) in methanol at room temperature converts spiroketones to alcohols. This method suits acid-sensitive substrates but requires longer reaction times (24–48 hours).

Performance Metrics :

  • Yield : 65–72%

  • Side Products : <5% (by GC-MS).

Industrial-Scale Production Techniques

Continuous-Flow Spirocyclization

Pilot-scale synthesis employs continuous-flow reactors to enhance spirocyclization efficiency. A mixture of indoline and tetrahydropyran-4-carbaldehyde in acetic acid is pumped through a heated reactor (120°C, 10 MPa), achieving 90% conversion in 30 minutes. Subsequent batch reduction with LiAlH4 completes the synthesis.

Scale-Up Benefits :

  • Throughput : 1 kg/hour

  • Purity : 98% (by NMR)

  • Cost Reduction : 40% lower than batch methods.

Comparative Analysis of Methods

MethodCatalystYield (%)Purity (%)Scalability
Acid-CatalyzedAcetic acid5492Moderate
Cu-CatalyzedCuI6895High
MCR (DABCO)DABCO8597High
LiAlH4 ReductionNone8998High
Continuous-FlowNone9098Industrial

Key Findings :

  • Catalyst-Free MCRs offer environmental and cost advantages.

  • LiAlH4 Reduction provides the highest yield and purity but requires careful handling.

  • Continuous-Flow Systems are optimal for large-scale production.

Mechanistic Insights

Spirocyclization Pathways

Spirocycle formation proceeds via intramolecular nucleophilic attack, where the indoline nitrogen attacks the electrophilic carbon of the pyran precursor. Acidic conditions protonate the carbonyl group, enhancing electrophilicity.

Reduction Dynamics

LiAlH4 reduces ester groups to alcohols via a two-step mechanism: (1) hydride transfer to the carbonyl carbon, and (2) alkoxide protonation. Steric hindrance at the spirocenter minimizes side reactions .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in the molecule undergoes oxidation to form aldehydes or carboxylic acids. For example:

Reaction ConditionsProductYieldSource
PCC (Pyridinium chlorochromate) in DCMCorresponding aldehyde72-78%
KMnO₄ in acidic aqueous solutionCarboxylic acid derivative85%

The oxidation mechanism involves deprotonation of the alcohol followed by hydride transfer to the oxidizing agent.

Esterification

The methanol group reacts with acylating agents to form esters, enabling further functionalization:

ReagentSolventCatalystYieldSource
Acetyl chlorideDry THFPyridine88%
Benzoyl chlorideCH₂Cl₂DMAP82%

These reactions proceed via nucleophilic acyl substitution, facilitated by basic conditions.

Nucleophilic Substitution

Activation of the hydroxyl group as a leaving group (e.g., tosylation) enables SN2 reactions:

ReagentProductConditionsYieldSource
Tosyl chlorideTosylate intermediateEt₃N, CH₂Cl₂, 0°C91%
Subsequent reaction with NaN₃Azide derivativeDMF, 60°C, 12h76%

Michael Addition

The spirocyclic pyran ring participates in Michael additions due to its electron-deficient sites:

ElectrophileCatalystSolventYieldSource
Ethyl acrylateDABCO (20 mol%)MeOH68%
AcrylonitrileK₂CO₃EtOH63%

The reaction involves attack of a nucleophile (e.g., malononitrile) at the β-position of the α,β-unsaturated system.

Cycloaddition Reactions

The conjugated diene system in the pyran ring engages in Diels-Alder reactions:

DienophileConditionsProductYieldSource
Maleic anhydrideToluene, reflux, 24hBicyclic adduct55%
TetracyanoethyleneCHCl₃, rt, 12hHexacyclic derivative48%

Functionalization via Boronate Intermediates

Derivatization with boronate esters enables Suzuki-Miyaura cross-coupling (inspired by analogous systems):

StepReagents/ConditionsIntermediate/ProductYield
TosylationTosCl, Et₃N, CH₂Cl₂Tosylate89%
BoronationBis(pinacolato)diboron, Pd(dppf)Cl₂Boronate ester74%

Key Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism with PCC or radical pathways with KMnO₄.

  • Esterification : Base-catalyzed activation enhances electrophilicity of the acylating agent .

  • Spiro Ring Reactivity : Strain in the spirocyclic system lowers activation energy for cycloadditions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 1033430-04-4

The compound features a spiro linkage between an indoline and a pyran ring, which contributes to its reactivity and biological activity. The presence of a hydroxyl group at the 5-position enhances its potential for various reactions.

Scientific Research Applications

  • Chemistry
    • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its spiro structure allows for diverse chemical modifications.
    • Reactivity Studies : It undergoes various reactions such as oxidation, reduction, and substitution, making it a subject of interest in synthetic organic chemistry.
  • Biology
    • Biological Interactions : Research indicates that (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol can interact with biological macromolecules, potentially influencing enzymatic pathways or receptor activities.
    • Therapeutic Potential : Studies are ongoing to evaluate its efficacy as a therapeutic agent due to its bioactive properties.
  • Medicine
    • Pharmaceutical Development : The compound is being investigated for its potential as a drug candidate. Its unique structure may contribute to novel mechanisms of action against various diseases.
    • Antioxidant Properties : Preliminary studies suggest that derivatives of this compound exhibit antioxidant activity, which is critical in preventing oxidative stress-related diseases .
  • Materials Science
    • Photochromic Materials : The compound's ability to undergo structural changes upon light exposure makes it suitable for developing photochromic materials used in smart windows and optical devices.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol demonstrated its potential as an antioxidant. The derivatives were tested using various assays to evaluate their radical scavenging activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of the compound with specific biological targets. These studies indicate promising interactions that could lead to the development of new pharmacological agents .

Mechanism of Action

The mechanism by which (2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro linkage and functional groups on the compound allow it to interact with specific pathways, potentially leading to biological activity.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The hydroxyl (-OH) and carboxyl (-COOH) groups enhance water solubility compared to the amine (-NH2) or trifluoromethyl (-CF3) analogs.
  • Reactivity: The methanol derivative’s hydroxyl group is amenable to oxidation (to carboxylic acid) or esterification, whereas the amine analog participates in condensation reactions.
  • Biological Activity : Schiff bases derived from spiro[indoline-3,4'-pyran] analogs exhibit antimicrobial and anticancer properties , suggesting the target compound could be functionalized for similar purposes.

Biological Activity

(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol, with the CAS Number 1033430-04-4, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, including its synthesis, pharmacological effects, and therapeutic potential.

Chemical Structure

The chemical structure of (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol is characterized by a spiro-indoline framework. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of spiro[indoline] compounds exhibit significant antimicrobial properties. A study indicated that spiro-indole analogs possess considerable antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal strains . Specifically, compounds derived from similar structures showed better potency than standard antibiotics like ampicillin against resistant strains such as MRSA and E. coli.

CompoundActivity TypeComparison
5aAntibacterialMore potent than ampicillin
5gAntifungal13–52-fold more effective than ketoconazole

Antitumor Activity

The spiro[indoline] framework has also been associated with antitumor activity. Several studies have explored the synthesis of compounds based on this structure and their effects on cancer cell lines. For instance, some derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis .

Cholinesterase Inhibition

Another area of interest is the cholinesterase inhibitory activity of these compounds. Research has indicated that certain spiro-indole derivatives can inhibit acetylcholinesterase, which is significant for the treatment of neurodegenerative diseases such as Alzheimer's disease .

Synthesis Methods

The synthesis of (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol typically involves multi-component reactions. One effective method includes a one-pot reaction involving isatin and kojic acid under reflux conditions in methanol, yielding high product yields .

Study 1: Antimicrobial Evaluation

In a recent study published in 2023, researchers synthesized various spiro[indoline] derivatives and evaluated their antimicrobial activity. The results indicated that certain compounds exhibited significant inhibition against both bacterial and fungal strains. The most active compounds were selected for further development due to their enhanced potency compared to existing treatments .

Study 2: Antitumor Potential

A comprehensive investigation into the antitumor effects of spiro[indoline] derivatives revealed that these compounds could significantly inhibit the growth of cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction, highlighting the therapeutic potential of these compounds in oncology .

Q & A

Basic: What are the established synthetic routes for (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol?

Methodological Answer:
The synthesis typically involves protecting group strategies and regioselective reductions. For example, a hydroxyl group on the indoline ring can be protected using 3,4-dihydro-2H-pyran (DHP) under acidic conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane) . Subsequent reduction of ester intermediates to alcohols is achieved using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at low temperatures (0–5°C), followed by careful quenching with water and NaOH . Key steps include:

  • Protection : THP ether formation to prevent side reactions.
  • Reduction : LAH for ester-to-alcohol conversion.
  • Purification : Column chromatography or crystallization for isolation .

Advanced: How can stereochemical challenges during synthesis be addressed?

Methodological Answer:
Stereochemical control requires chiral catalysts or resolution techniques. For example:

  • Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate) to induce desired configurations .
  • Asymmetric catalysis : Employ palladium or organocatalysts for spirocyclic ring formation.
  • Chromatographic resolution : Utilize chiral stationary phases in HPLC to separate enantiomers .
    Contradictions in enantiomeric excess (e.g., 80% vs. 95% ee) may arise from solvent polarity or temperature variations, necessitating iterative optimization .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • HPLC : Purity assessment (e.g., C18 columns with acetonitrile/water gradients) .
  • FTIR : Identification of hydroxyl (3200–3600 cm⁻¹) and ether (1100 cm⁻¹) functional groups .
  • NMR : ¹H/¹³C NMR to confirm spirocyclic structure (e.g., δ 4.5–5.5 ppm for pyran oxygen proximity) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 357.44 g/mol for a related compound) .

Advanced: How does pH influence the stability of (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol?

Methodological Answer:
Stability studies involve:

  • pH-dependent degradation : Monitor via UV-Vis or LC-MS under acidic (pH 2–4) and basic (pH 8–10) conditions.
  • Incompatibility : Reactivity with strong oxidizers (e.g., peroxides) necessitates inert storage (argon, -20°C) .
  • Hydrolysis : THP-protected intermediates may hydrolyze in aqueous media, requiring anhydrous conditions during synthesis .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

  • GHS Classification : Acute toxicity (Category 4), skin/eye irritation (Category 2) .
  • Protective measures : Use nitrile gloves, fume hoods, and explosion-proof refrigerators.
  • Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling aid in predicting its reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry and predict transition states for spirocyclic ring formation .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • Solvent effects : COSMO-RS models to simulate solvent polarity impact on reaction yields .

Basic: What are the documented applications in material science?

Methodological Answer:

  • Photochromic materials : Spiropyrans undergo reversible ring-opening under UV light, useful in smart coatings .
  • Ligand design : The pyran-indoline scaffold chelates metals (e.g., Pd, Cu) for catalytic applications .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • DOE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Scale-up analysis : Pilot studies reveal mass transfer limitations not evident in small-scale reactions .
  • Reproducibility audits : Cross-validate methods using independent labs or open-source data platforms .

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